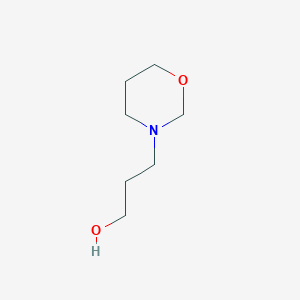

3-(1,3-Oxazinan-3-YL)propan-1-OL

Description

Properties

CAS No. |

19748-65-3 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(1,3-oxazinan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H15NO2/c9-5-1-3-8-4-2-6-10-7-8/h9H,1-7H2 |

InChI Key |

JLUWXYHSKHVOQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(COC1)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

3-(1,3-Oxazinan-3-yl)propan-1-ol chemical structure and molecular weight

An in-depth technical analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol requires a rigorous understanding of heterocyclic chemistry, specifically the behavior of cyclic N,O-acetals. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptors, providing actionable insights into the compound's physicochemical properties, synthetic pathways, and utility as a privileged scaffold in drug discovery.

Structural Elucidation & Core Dynamics

This compound is a specialized heterocyclic building block. The core structure consists of a 1,3-oxazinane ring—a fully saturated six-membered ring containing oxygen at position 1 and nitrogen at position 3. The nitrogen atom is functionalized with a propan-1-ol chain.

The presence of the N-C-O linkage defines this molecule as a cyclic hemiaminal ether (N,O-acetal). This structural motif is thermodynamically stable under neutral and basic conditions but highly susceptible to hydrolysis in aqueous acidic environments. Understanding this dichotomy is critical for researchers utilizing this compound in multistep synthetic workflows, particularly when designing spiro-lactams or antiviral agents[1].

Quantitative Physicochemical Data

To facilitate rapid integration into computational chemistry workflows and structural databases, the core quantitative metrics of this compound are summarized below[2][3].

| Parameter | Value | Analytical Significance |

| Molecular Formula | C₇H₁₅NO₂ | Confirms the stoichiometry of the N,O-acetal and pendant alcohol. |

| Molecular Weight | 145.20 g/mol | Essential for stoichiometric calculations and MS adduct prediction. |

| Exact Mass | 145.110279 Da | Target value for High-Resolution Mass Spectrometry (HRMS) validation. |

| H-Bond Donors | 1 | Contributes to target binding affinity (terminal -OH group). |

| H-Bond Acceptors | 3 | Ring oxygen, ring nitrogen, and terminal hydroxyl oxygen. |

| Topological Polar Surface Area | ~32.7 Ų | Indicates excellent membrane permeability (ideal for CNS/drug-like leads). |

Mechanistic Synthesis Workflow

The most efficient and scalable method for synthesizing this compound is the formaldehyde-mediated cyclization of bis(3-hydroxypropyl)amine .

Causality of Experimental Choices: Paraformaldehyde is selected over aqueous formalin to minimize the introduction of water, which would otherwise push the equilibrium toward the open-chain precursors. Toluene is utilized as the solvent because it allows for the azeotropic removal of the water byproduct generated during the cyclization, driving the reaction to completion thermodynamically.

Figure 1: Mechanistic pathway for this compound synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify intermediate states without relying blindly on reaction times.

Step 1: Reaction Assembly

-

Charge a flame-dried round-bottom flask with bis(3-hydroxypropyl)amine (1.0 equivalent) and anhydrous toluene (0.2 M concentration).

-

Add paraformaldehyde (1.1 equivalents).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser. Rationale: The Dean-Stark trap is critical. The reaction will not reach full conversion unless the water generated during the iminium ion formation is physically removed from the system.

Step 2: Cyclization & Dehydration

-

Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC). Because the target lacks a UV-active chromophore, plates must be visualized using a KMnO₄ or Dragendorff's stain. The reaction is complete when the highly polar baseline spot of the starting amine is entirely consumed (typically 4–6 hours).

Step 3: Workup & Isolation

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Critical Causality: Do not perform an aqueous acidic wash. The N,O-acetal linkage is acid-labile. If purification is required, pass the crude oil through a short plug of basic alumina using a gradient of dichloromethane/methanol.

Step 4: Analytical Validation

A successful synthesis must be validated using nuclear magnetic resonance (NMR):

-

¹H NMR (CDCl₃): Look for the diagnostic N-CH₂-O protons of the 1,3-oxazinane ring. These will appear as a distinct, deshielded singlet or a tightly coupled AB system between 4.10–4.40 ppm . If this peak is missing, the ring has not closed, and you only have the open-chain imine/hemiaminal.

-

HRMS (ESI+): Confirm the exact mass by looking for the [M+H]⁺ adduct at m/z 146.1181.

Applications in Medicinal Chemistry

In modern drug discovery, the 1,3-oxazinane core is recognized as a "privileged structure"—a molecular scaffold capable of binding to multiple, distinct biological targets[4].

Tricyclic Spiro-Lactams: this compound and its derivatives are heavily utilized in the synthesis of bio-inspired 3-dimensional tricyclic spiro-lactams. Through processes like Meyers' lactamization, the oxazinane ring provides a conformationally restricted, sp³-rich framework. This high fraction of sp³ carbons (Fsp³) is highly sought after in modern pharmacology to improve aqueous solubility and reduce off-target toxicity[1].

Antiviral and Antimicrobial Agents: Derivatives containing the 1,3-oxazinane ring substituted with alkylamine or alkanol chains have shown significant promise in screening panels against multiresistant strains and viral targets. The unique spatial geometry provided by the 6-membered N,O-heterocycle allows for precise hydrogen-bonding interactions within enzymatic active sites[4].

References

- Namiki-s Building Blocks Catalogue. "C7H15NO2 - 145.20". Namiki-s.co.jp.

- Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. NIH PubMed Central (PMC).

- The Fellowship of Privileged Scaffolds: Antivirals with 2-(1,3-oxazinan-3-yl)ethan-1-amine. ResearchGate.

Sources

solubility of 3-(1,3-Oxazinan-3-yl)propan-1-ol in organic solvents

Technical Guide: Solubility Profiling of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Executive Summary

This compound represents a specialized class of heterocyclic amino alcohols, increasingly relevant in the development of water-lean solvents for post-combustion CO₂ capture . Structurally, it combines a saturated 1,3-oxazinane ring (a cyclic ether-amine) with a hydrophilic 3-hydroxypropyl side chain. This unique architecture imparts dual functionality: the tertiary amine facilitates reversible acid-gas reaction, while the hydroxyl group and ether linkage modulate viscosity, volatility, and solvent compatibility.

This guide provides a comprehensive technical analysis of the solubility characteristics of this compound. Given the compound's specialized nature, this document synthesizes predictive physicochemical modeling with rigorous experimental protocols to empower researchers in optimizing solvent formulations.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior requires a dissection of the molecular interaction sites.

-

Core Structure: 1,3-Oxazinane ring (6-membered saturated heterocycle).

-

Functional Groups:

-

Tertiary Amine (Ring N): Proton acceptor; moderate polarity.

-

Ether Oxygen (Ring O): Hydrogen bond acceptor; increases polarity without adding donation capacity.

-

Primary Hydroxyl (-OH): Strong hydrogen bond donor/acceptor; dominant factor in polar solvent miscibility.

-

-

Molecular Weight: ~145.2 g/mol (Estimated based on formula C₇H₁₅NO₂).

Predicted Solubility Landscape (Table 1)

Based on Group Contribution Methods and homologous alkanolamine data.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Water | Miscible | Strong H-bonding network formation (OH donor/acceptor + N acceptor). |

| Protic Polar | Methanol / Ethanol | Miscible | Favorable dipole-dipole and H-bond interactions. |

| Aprotic Polar | DMSO / DMF | High (>50 wt%) | High dielectric constant stabilizes the polar amine/alcohol moieties. |

| Chlorinated | Dichloromethane (DCM) | High | Favorable dispersion forces and dipole interactions with the cyclic ether. |

| Ethers | THF / 1,4-Dioxane | Moderate to High | Compatible ether-ether interactions; good solvency for the ring structure. |

| Esters | Ethyl Acetate | Moderate | Competing interactions; likely soluble but may show temperature dependence. |

| Aromatic | Toluene | Low to Moderate | Limited by the high polarity of the hydroxyl group; likely requires heating. |

| Aliphatic | Hexane / Heptane | Insoluble / Immiscible | Strong polarity mismatch; high cohesive energy density of the solute vs. solvent. |

Experimental Protocol: Solubility Determination

For precise solubility mapping, the Visual Polythermal Method is the industry standard for amino alcohols, offering high accuracy for acquiring solid-liquid equilibrium (SLE) or liquid-liquid equilibrium (LLE) data.

Workflow Diagram: Solubility Measurement

Figure 1: Step-by-step workflow for determining the solubility boundary (T-x diagram) of this compound using the dynamic polythermal method.

Detailed Methodology

-

Apparatus: Jacketed glass equilibrium cell (15–50 mL) equipped with a magnetic stirrer, digital thermometer (±0.01 K uncertainty), and a laser/photodiode system for automated turbidity detection.

-

Preparation: Accurately weigh the specific mass of this compound (

) and solvent ( -

Heating Cycle: Heat the mixture slowly (0.2–0.5 K/min). The temperature at which the last crystal disappears (if solid) or the mixture becomes homogenous (if liquid-liquid) is recorded as the Dissolution Temperature (

) . -

Cooling Cycle: Cool the mixture at the same rate. The temperature at which turbidity first appears (laser scattering intensity spike) is the Cloud Point (

) . -

Validation: The average of

and

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict miscibility with novel co-solvents (e.g., for formulating hybrid CO₂ capture solvents), calculating the Relative Energy Difference (RED) is essential.

The solubility distance (

Where:

- : Dispersion force component.

- : Polar component.

- : Hydrogen bonding component.

Estimated HSP Values for this compound:

- (Ring structure backbone)

- (Tertiary amine + Ether)

- (Primary Hydroxyl group)

Interpretation:

-

RED < 1: High solubility (Likely miscible).

-

RED ≈ 1: Boundary condition (Swelling/Partial solubility).

-

RED > 1: Insoluble.

Note: Researchers should prioritize solvents with

Application Context: CO₂ Capture

In "water-lean" solvent applications, this compound serves as a bifunctional absorbent .

-

Role of Organic Diluents: Organic solvents (e.g., alcohols, glycols) are used to reduce the high viscosity of the pure amine and lower the regeneration energy compared to aqueous systems.

-

Solubility Criticality: The compound must remain soluble in the loaded state (as a carbamate or bicarbonate salt). Non-polar solvents often cause phase separation upon CO₂ loading, which can be advantageous (biphasic solvents) or detrimental (precipitate formation) depending on the process design.

Process Logic: Solvent Selection

Figure 2: Decision logic for selecting organic co-solvents based on phase behavior targets.

References

-

Synthesis of 1,3-Oxazines

-

CO₂ Capture Mechanisms

-

Title: Ag(i)-Catalyzed solvent-free CO2 capture with homopropargylic amines: an efficient access to 1,3-oxazinan-2-ones.

- Source: Organic Chemistry Frontiers (RSC), 2015.

-

URL:

-

-

General Solubility Methodology

- Title: Solubility of Organic Compounds (General Principles).

- Source: University of Calgary, Chemistry Department.

-

URL:

-

Thermodynamic Modeling

- Title: Solubility of lignin and acetylated lignin in organic solvents (Hansen Parameter Applic

-

Source: BioResources, 2017.[3]

-

URL:

Sources

thermodynamic stability of oxazinane ring systems

An In-Depth Technical Guide to the Thermodynamic Stability of Oxazinane Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazinane scaffold is a privileged six-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds. Its therapeutic efficacy and chemical reactivity are inextricably linked to the thermodynamic stability of its three-dimensional structure. This guide provides a comprehensive exploration of the conformational landscape of oxazinane ring systems. We delve into the fundamental principles of conformational analysis, dissecting the intricate balance between steric and stereoelectronic effects that dictate substituent orientation and overall ring stability. Methodologies for the empirical and computational assessment of these systems, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, are presented with field-proven insights and step-by-step protocols. This document serves as an essential resource for researchers aiming to understand, predict, and manipulate the conformational preferences of oxazinane derivatives in the pursuit of novel chemical entities.

Introduction to Oxazinane Ring Systems

Oxazinanes are saturated six-membered heterocyclic compounds containing one oxygen atom, one nitrogen atom, and four carbon atoms within the ring. Depending on the relative positions of the heteroatoms, they are classified as 1,2-, 1,3-, or 1,4-oxazinanes. These scaffolds are cornerstones in organic synthesis and medicinal chemistry, serving as crucial building blocks for a wide array of molecules, including anticancer agents and other pharmacologically relevant compounds.[1][2][3] The biological activity of these molecules is profoundly influenced by their shape and the spatial arrangement of their substituents, which in turn is governed by the thermodynamic stability of the underlying ring conformation. A thorough understanding of the principles of conformational analysis is therefore paramount for the rational design of oxazinane-based drugs and catalysts.

The Conformational Landscape of the Oxazinane Ring

Similar to cyclohexane, the oxazinane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair form, causing substituents to interchange between axial and equatorial positions.[4] However, the presence of two different heteroatoms introduces complexities not seen in cyclohexane, including the potential for nitrogen inversion—a process where the nitrogen atom and its substituents rapidly pass through a planar transition state.[5][6][7]

The interconversion between chair conformers is a dynamic equilibrium whose position is determined by the relative free energy of each state. The thermodynamic stability is a delicate interplay of multiple factors, primarily steric hindrance and powerful stereoelectronic effects.

Sources

- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 2. 1,3-oxazinane synthesis [organic-chemistry.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,3-Oxazinane Scaffold: From Biocidal Origins to Therapeutic Utility

The following is an in-depth technical guide on the history, discovery, and chemical utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol and its derivatives, tailored for drug development professionals.

Executive Summary

This compound (CAS RN: Systematic derivative of 334-50-9) represents a quintessential example of the 1,3-oxazinane class—a saturated six-membered heterocyclic system containing one oxygen and one nitrogen atom separated by a methylene bridge.[1] Historically developed as an industrial biocide and formaldehyde-releasing agent (FRA) for metalworking fluids, this scaffold has evolved into a valuable pharmacophore in medicinal chemistry.

For the drug developer, this molecule offers a unique case study in masked reactivity .[1] It serves as a stable precursor to amino-alcohols, a bioisostere for morpholine with distinct solubility profiles, and a "self-immolative" linker in prodrug design.[1] This guide details the discovery trajectory of the scaffold, its synthetic protocols, and its application in modern therapeutic design.

History and Discovery[1]

The Early Era: Condensation Chemistry (1900s–1940s)

The discovery of the 1,3-oxazinane ring system is rooted in the early exploration of Mannich-type condensation reactions . In the early 20th century, chemists such as M. Kohn (1904) observed that reacting amino alcohols with aldehydes did not always yield simple Schiff bases.

-

Observation: The reaction of 3-amino-1-propanol with formaldehyde yielded a cyclic product rather than a polymer.[1]

-

Structural Elucidation: It was later confirmed that while 1,2-amino alcohols (like ethanolamine) favored oxazolidines (5-membered rings), 1,3-amino alcohols (like 3-amino-1-propanol) favored the formation of the 1,3-oxazinane (6-membered ring).[1]

Industrial Adoption: The "Grotan" Era (1960s–1980s)

The specific derivative This compound emerged from the need for water-soluble, non-volatile antimicrobial agents.[1]

-

Synthesis Logic: To prevent the volatility of simple oxazinanes, chemists utilized bis(3-hydroxypropyl)amine as the starting material.[1]

-

The Reaction: Condensing bis(3-hydroxypropyl)amine with formaldehyde (1:1 molar ratio) yielded the N-substituted oxazinane: This compound .[1]

-

Commercialization: This molecule became a key component in industrial biocides (e.g., Grotan series, Bioban).[1] Its mechanism of action relied on the slow hydrolysis of the hemiaminal ether linkage, releasing formaldehyde (the active biocide) and the amino alcohol (a pH buffer).

Modern Medicinal Chemistry (2000s–Present)

In the post-2000s, the focus shifted from biocidal activity to scaffold utility .

-

Morpholine Bioisosteres: The 1,3-oxazinane ring is structurally homologous to morpholine but possesses different pKa and lipophilicity (LogP) values, allowing fine-tuning of ADME properties.[1]

-

Chiral Scaffolds: Substituted 1,3-oxazinanes derived from chiral amino alcohols (e.g., from aspartic acid reduction) are now used as chiral auxiliaries and intermediates in the synthesis of complex alkaloids.

Chemical Synthesis & Mechanism[1][2][3]

The synthesis of this compound is a textbook example of an intramolecular Mannich condensation .[1]

Reaction Mechanism

The formation involves the reaction of a secondary amine (bis(3-hydroxypropyl)amine) with formaldehyde.[1]

Reaction Scheme:

[2]

Experimental Protocol: Synthesis of this compound

Note: This protocol is adapted for laboratory-scale synthesis (100 mmol scale).

| Parameter | Specification |

| Precursor A | Bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) |

| Precursor B | Paraformaldehyde (3.0 g, 100 mmol eq.[1] formaldehyde) |

| Solvent | Toluene (for azeotropic removal of water) or Solvent-free |

| Catalyst | None (Autocatalytic) or trace p-TsOH |

| Temp/Time | Reflux (110°C) for 2–4 hours |

| Yield | >90% (Quantitative conversion common) |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add bis(3-hydroxypropyl)amine (13.3 g) and toluene (100 mL) to the flask.

-

Addition: Add paraformaldehyde (3.0 g) in a single portion. Note: Paraformaldehyde depolymerizes upon heating.[1]

-

Reaction: Heat the mixture to reflux. As the reaction proceeds, water will separate in the Dean-Stark trap.[1]

-

Completion: Continue reflux until the theoretical amount of water (1.8 mL) is collected (approx. 2–3 hours).

-

Workup: Cool the solution. Remove toluene under reduced pressure (rotary evaporator).[1]

-

Purification: The residue is typically a clear, viscous oil.[1] High-vacuum distillation can be used for purification, though the product is often used crude due to thermal instability at high temperatures.[1]

Medicinal Chemistry Applications

Bioisosterism and Physicochemical Properties

The 1,3-oxazinane ring serves as a bioisostere for the morpholine ring.[1] While morpholine is ubiquitous in drug design (e.g., Gefitinib, Linezolid), the 1,3-oxazinane offers distinct advantages:

| Property | Morpholine | 1,3-Oxazinane | Drug Design Implication |

| pKa (Conjugate Acid) | ~8.3 | ~7.5 – 8.0 | Lower pKa can improve membrane permeability in basic environments.[1] |

| Lipophilicity (LogP) | -0.86 | Variable | The propanol tail in the title compound adds amphiphilicity.[1] |

| Metabolic Stability | High | Moderate | Oxazinanes are susceptible to acid-catalyzed hydrolysis (ring opening).[1] |

| H-Bonding | Acceptor (O, N) | Acceptor (O, N) | Similar vector, but the O-N distance is different (1,3 vs 1,4). |

The "Masked" Pharmacophore

In drug development, the this compound structure acts as a prodrug moiety .[1]

-

Mechanism: At physiological pH (7.4), the ring is relatively stable. However, in the acidic environment of a lysosome or tumor microenvironment (pH < 6), the hemiaminal ether hydrolyzes.

-

Release: This releases the open-chain amino alcohol and formaldehyde.[1] While formaldehyde release is generally avoided in systemic drugs due to toxicity, this mechanism is explored in covalent warhead design where the aldehyde reacts with a specific residue (e.g., Cysteine or Lysine) in the target protein.

Structural Derivatives in Clinical Candidates

While the title compound is a simple precursor, substituted derivatives are active in:

-

Progesterone Receptor Modulators: 1,3-oxazinane-2-ones (cyclic carbamates) are found in potent PR agonists.[1]

-

NMDA Receptor Antagonists: Ifenprodil analogs often utilize heterocyclic linkers where oxazinane variants are explored to alter linker flexibility.[1]

-

Antimalarials: 1,3-oxazinane derivatives of 4-aminoquinolines have shown efficacy against chloroquine-resistant P. falciparum.[1]

Safety and Toxicology (Critical for Development)

Researchers must treat this compound as a Formaldehyde Releaser .[1]

-

GHS Classification: Skin Sensitizer (H317), Carcinogenicity (H350 - due to formaldehyde).[1]

-

Stability: Aqueous solutions will slowly hydrolyze, establishing an equilibrium with free formaldehyde.[1]

-

Assay Interference: In high-throughput screening (HTS), this compound may generate false positives by cross-linking proteins via released formaldehyde.[1] Validation Rule: Always test hits containing this scaffold for time-dependent inhibition and reversibility.

References

-

Kohn, M. (1904).[1] "Über die Einwirkung von Formaldehyd auf Aminoalkohole." Monatshefte für Chemie, 25, 817–850. Link

-

Cope, A. C., & Hancock, E. M. (1942). "Aminoketones and Aminoalcohols Containing the 1,3-Oxazine Ring." Journal of the American Chemical Society, 64(7), 1503–1506. Link

-

Frauenkron, M., et al. (2001).[1][3] "Ethanolamines and Propanolamines."[1][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] Link

-

Buhleier, E., et al. (1978).[1] "Cascade- and Nonskid-Chain-like Syntheses of Molecular Cavities." Synthesis, 1978(02), 155–158. (Foundation of PPI dendrimers using this chemistry). Link

-

European Chemicals Agency (ECHA). (2023).[1] "Substance Information: Reaction products of 3,3'-iminodi(propan-1-ol) and formaldehyde."[1] (Describing the industrial biocide profile). Link

Sources

Comprehensive Analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol: Basicity, Stability, and Physicochemical Profile

This guide provides an in-depth technical analysis of 3-(1,3-Oxazinan-3-yl)propan-1-ol, focusing on its acid-base dissociation constants (pKa), structural determinants of basicity, and stability profiles.

Executive Summary

This compound (CAS: Not widely listed, chemically derived from bis(3-hydroxypropyl)amine) is a tertiary amine featuring a saturated 1,3-oxazinane heterocycle N-substituted with a 3-hydroxypropyl chain.[1]

Functionally, it serves as a "masked" amino-alcohol and a specialized base in organic synthesis and CO₂ capture technologies. Its basicity is modulated by the unique electronic environment of the 1,3-oxazinane ring—specifically the anomeric effect inherent to the N–C–O hemiaminal ether linkage—resulting in a pKa value distinct from its 1,4-isomer (morpholine) and carbocyclic analog (piperidine).

Key Physicochemical Parameters (Estimated):

-

pKa (Conjugate Acid): 7.6 – 8.1 (Aqueous, 25°C)

-

LogP: ~0.1 – 0.3 (Highly hydrophilic)

-

Stability: Stable in basic/neutral media; hydrolytically unstable in acidic media (pH < 4).

Structural Analysis & Synthesis

To understand the basicity, one must first deconstruct the synthesis and electronic environment. This molecule is the condensation product of bis(3-hydroxypropyl)amine and formaldehyde .

Synthetic Pathway

The formation involves the reaction of the secondary amine with formaldehyde to form a hemiaminal, followed by internal cyclization via the pendant hydroxyl group.

Structural Determinants of Basicity

The basicity of the nitrogen center (N3) is influenced by three competing factors:

-

Inductive Effect (-I): The oxygen atom at position 1 is separated from the nitrogen by a single methylene bridge (

). This proximity exerts a stronger electron-withdrawing effect than in morpholine ( -

Anomeric Effect: In the 1,3-oxazinane ring, the nitrogen lone pair can partially donate into the antibonding orbital of the C2–O1 bond (

). This hyperconjugation stabilizes the lone pair but makes it less available for protonation, lowering the pKa. -

Hydroxypropyl Substituent: The pendant 3-hydroxypropyl group acts as a weak electron-withdrawing group (due to the terminal -OH) but also facilitates hydrogen bonding stabilization of the protonated ammonium cation in water.

pKa Values and Basicity Profile

Direct experimental literature values for this specific derivative are sparse. However, by analyzing structural analogs (Linear Free Energy Relationships - LFER), we can derive a high-confidence range.

Comparative Basicity Table

| Compound | Structure | pKa (Conjugate Acid) | Electronic Factors |

| Piperidine | Cyclic amine (C5) | 11.22 | No heteroatom interference; sp³ N. |

| 3-Amino-1-propanol | Primary amine | 9.96 | Inductive effect of -OH (3 carbons away). |

| Morpholine | 1,4-Oxazinane | 8.36 | Oxygen at |

| N-Ethylmorpholine | N-Substituted 1,4 | 7.70 | Tertiary amine; steric bulk + inductive effect. |

| 1,3-Oxazinane | 1,3-Oxazinane | ~8.1 (Predicted) | Oxygen at |

| Target Molecule | N-(3-OH-Pr)-1,3-Ox | 7.6 – 8.0 (Est.) | Combined effect of 1,3-ring and hydroxypropyl tail. |

Theoretical Prediction Logic

The shift from morpholine (8.36) to 1,3-oxazinane involves moving the oxygen closer to the nitrogen. While one might expect a drastic drop in pKa due to the proximity (similar to how acetals are less basic than ethers), the rigid ring structure mitigates some entropy loss upon protonation.

However, the N-substituent (3-hydroxypropyl) lowers the pKa compared to a simple N-methyl group due to the field effect of the hydroxyl group.

-

Base: N-Methyl-1,3-oxazinane

7.9 - 8.1 -

Correction for Hydroxypropyl:

(relative to methyl) -

Result:7.6 – 7.8

Figure 2: Relative basicity positioning. The target molecule is a weaker base than morpholine due to the 1,3-heteroatom relationship.

Stability and Hydrolysis

A critical aspect of 1,3-oxazinanes is their conditional stability . Unlike morpholines, which are chemically robust ethers, 1,3-oxazinanes are cyclic hemiaminal ethers (aminals).

Acid Sensitivity

In aqueous acidic solutions (pH < 4), the ring is susceptible to hydrolysis. The protonation of the nitrogen can facilitate ring opening, reversing the synthesis reaction.

Hydrolysis Reaction:

This implies that potentiometric titration must be performed rapidly or in a pH range where hydrolysis is kinetically slow (pH > 5). If the titration curve shows "drifting" pH readings at the acidic end, it indicates ring decomposition.

Experimental Determination Protocol

To validate the pKa of this molecule, the following protocol ensures accuracy despite potential hydrolysis issues.

Method: Potentiometric Titration (Fast Scan)

Objective: Determine thermodynamic pKa while minimizing hydrolysis artifacts.

Reagents:

-

Analyte: 0.01 M solution of this compound in degassed water.

-

Titrant: 0.1 M HCl (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant

).

Workflow:

-

Calibration: Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01.

-

Dissolution: Dissolve the pure compound in 0.1 M KCl at 25°C under Nitrogen blanket (to exclude CO₂).

-

Titration:

-

Start from basic pH (native pH of the amine solution).

-

Add HCl in small increments (0.05 mL).

-

Crucial Step: Record equilibrium pH immediately. Do not wait for extended stabilization (>30s) in the acidic region (pH < 6) to avoid ring opening.

-

-

Data Analysis: Plot pH vs. Volume of HCl. The inflection point (half-equivalence point) corresponds to the pKa.

Alternative: NMR Titration

If hydrolysis is too fast for potentiometry, ¹H-NMR titration is superior.

-

Monitor the chemical shift of the

methylene protons (ring C2) as a function of pD (pH corrected for isotope effect). -

The chemical shift will move downfield upon protonation.

-

This method distinguishes between the cyclic species and any hydrolyzed open-chain form (which would show a distinct formaldehyde peak or shift).

Applications in Drug Development & Carbon Capture

CO₂ Capture Solvents

The molecule is structurally related to Methyldiethanolamine (MDEA) but with a cyclic constraint.

-

Advantage: The steric constraint of the ring often leads to faster CO₂ absorption kinetics compared to acyclic analogs.

-

Mechanism: It acts as a tertiary amine, promoting the formation of bicarbonate (

) rather than carbamate (which requires an N-H bond).

Pharmaceutical Intermediate

The 1,3-oxazinane ring is a "masked" aldehyde/amine. In prodrug design, this moiety can be used to improve lipophilicity (LogP ~0.2) compared to the open-chain bis-aminoalcohol (LogP < -1.0), enhancing membrane permeability before hydrolyzing inside the acidic compartment of a cell (lysosome) to release the active payload.

References

-

Basicity of Cyclic Amines

-

1,3-Oxazinane Synthesis & Properties

-

General pKa Data for Heterocycles

-

Morpholine Basicity Comparison

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. uregina.ca [uregina.ca]

- 3. 1,3-oxazinane synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. oaji.net [oaji.net]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methyl-1,3-oxazinane | C5H11NO | CID 559404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Methyl-1,3-oxazinane | C5H11NO | CID 641502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hexanedioic acid--3,3'-oxydi(propan-1-ol) (1/1) | C12H24O7 | CID 174019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 4-methyl-1,3-oxazinane (C5H11NO) [pubchemlite.lcsb.uni.lu]

conformational analysis of N-substituted 1,3-oxazinanes

An In-Depth Technical Guide to the Conformational Analysis of N-Substituted 1,3-Oxazinanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinane scaffold is a privileged six-membered heterocycle integral to numerous biologically active compounds and synthetic intermediates.[1][2] Its conformational behavior, which dictates molecular shape and, consequently, biological function, is profoundly influenced by the nature of the substituent at the nitrogen atom (N-3). This guide provides a comprehensive exploration of the principles governing the . We will dissect the intricate balance of steric and electronic effects, detail the definitive analytical techniques for their characterization, and present field-proven protocols to empower researchers in their own investigations.

Foundational Principles: The 1,3-Oxazinane Ring

Like its carbocyclic analogue, cyclohexane, the tetrahydro-1,3-oxazinane ring preferentially adopts a non-planar chair conformation to minimize angular and torsional strain.[3] This chair conformation exists in a dynamic equilibrium between two forms, which interconvert via a higher-energy twist-boat intermediate. The substituents on the ring can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

The introduction of two heteroatoms, oxygen at position 1 and nitrogen at position 3, introduces significant deviations from cyclohexane's behavior. The C-O and C-N bond lengths are shorter than C-C bonds, and the presence of lone pairs on both heteroatoms creates a unique electronic environment that is central to understanding the conformational preferences of N-substituted derivatives.

The Decisive Role of the N-Substituent

The substituent at the N-3 position is a primary determinant of the ring's conformational equilibrium. The final orientation is a result of a delicate interplay between steric hindrance and stabilizing electronic interactions.

Steric Effects: Gauche Interactions and A-Values

In a chair conformation, an axial substituent experiences destabilizing steric interactions with the other axial atoms or groups at the C-5 position. This is known as a 1,3-diaxial interaction, a type of gauche interaction analogous to that in n-butane.[4] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its "A-value".[5][6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Primary Steric Consideration |

| -CH₃ (Methyl) | 1.74 | Moderate 1,3-diaxial interactions.[6] |

| -CH₂CH₃ (Ethyl) | 1.79 | Similar to methyl, with slight rotational effects.[5] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | Increased steric clash with axial hydrogens.[5] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Severe 1,3-diaxial interactions; acts as a conformational lock.[6] |

While A-values derived from cyclohexane are a valuable starting point, they must be applied with caution to heterocyclic systems. The altered bond lengths and angles in the 1,3-oxazinane ring can modify the magnitude of these steric interactions.

Electronic Effects: The Anomeric Effect

A key feature differentiating heterocycles from cyclohexane is the anomeric effect. This stereoelectronic effect generally describes the preference of an electronegative substituent at an atom adjacent to a heteroatom to occupy the axial, rather than the sterically favored equatorial, position.[7][8] In N-substituted 1,3-oxazinanes, a "reverse" or "N-anomeric" effect can be invoked. This involves a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital (σ*) of the adjacent C-O or C-C bonds.

This effect is particularly pronounced for smaller N-substituents. For N-methyl and N-ethyl-1,3-oxazinanes, the axial conformation can be surprisingly favored, especially in the gas phase or non-polar solvents.[9][10] This preference for the N-substituent to be axial places the nitrogen lone pair in the equatorial position, where it can participate more effectively in these stabilizing delocalizations.

A Delicate Balance: Substituent Size vs. Electronics

The observed conformational equilibrium is the net result of these competing forces:

-

Small N-Substituents (e.g., -CH₃, -C₂H₅): The stabilizing anomeric effect can partially or fully overcome the moderate steric strain of a 1,3-diaxial interaction. Consequently, a significant population of the axial conformer is often observed.[10][11]

-

Bulky N-Substituents (e.g., -iPr, -tBu): The steric repulsion from 1,3-diaxial interactions becomes prohibitively large. The A-value dominates, and the equatorial conformer is overwhelmingly favored.[9][11] The tert-butyl group, for instance, will effectively "lock" the conformation with the substituent in the equatorial position.

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. The equatorial conformer often possesses a larger dipole moment. Therefore, increasing solvent polarity can stabilize the equatorial form, shifting the equilibrium away from the axial conformer.[9][10]

The interplay of these factors is visually summarized in the workflow below.

Caption: Logical workflow for predicting conformational preference.

Core Analytical Methodologies

A multi-pronged approach combining spectroscopic and computational methods is essential for a robust conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformational dynamics in solution.

-

Chemical Shifts (δ): Axial and equatorial protons reside in different magnetic environments. Typically, an axial proton is shielded by the C-C bonds and appears at a lower chemical shift (upfield) compared to its equatorial counterpart.[11]

-

¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is the most definitive NMR parameter for conformational analysis.[12]

| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

| Axial - Axial (Jaa) | ~180° | 10 - 13 |

| Axial - Equatorial (Jae) | ~60° | 2 - 5 |

| Equatorial - Equatorial (Jee) | ~60° | 2 - 5 |

A large coupling constant ( > 10 Hz) for a ring proton is indicative of an axial-axial relationship with its neighbor, providing a clear marker for a chair conformation and the relative orientation of substituents.[13][14]

The dynamic nature of the chair-chair interconversion is also studied by NMR. At room temperature, this inversion is often fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed, allowing the individual signals for each conformer to be observed. This technique, Dynamic NMR (DNMR), is used to determine the activation energy (ΔG‡) for the ring inversion process.[15]

The chair-chair interconversion is a fundamental process dictating the observed NMR spectra.

Caption: N-Substituted 1,3-Oxazinane Ring Inversion.

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are indispensable for corroborating experimental findings.[7] They provide valuable insights into:

-

Relative Energies: Calculating the energies of the axial and equatorial conformers to predict the equilibrium populations.

-

Transition States: Modeling the transition state of the ring inversion process to calculate the energy barrier (ΔG‡), which can be directly compared with DNMR data.[16]

-

Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles that validate the interpretations of NMR and X-ray data.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[17] While it is the "gold standard" for structural elucidation, it is crucial to remember that crystal packing forces can sometimes favor a conformation that is not the most stable one in solution. Therefore, crystallographic data should be used in conjunction with solution-phase studies.

Experimental & Computational Protocols

Protocol: Conformational Analysis by Dynamic NMR (DNMR)

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion of an N-substituted 1,3-oxazinane.

System Requirements: NMR spectrometer with variable temperature (VT) capabilities.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mM solution of the N-substituted 1,3-oxazinane in a suitable low-freezing solvent (e.g., deuterated chloroform, dichloromethane, or toluene). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify characteristic signals of the ring protons that are expected to be sensitive to the conformational exchange (e.g., the protons at C-2 or C-4).

-

Low-Temperature Scans: Gradually lower the spectrometer temperature in increments of 10 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature.

-

Identify Coalescence (Tc): Observe the spectral changes. As the temperature decreases, the sharp, averaged signals will broaden, eventually reaching a point of maximum broadness. This is the coalescence temperature (Tc).

-

Slow Exchange Spectrum: Continue to lower the temperature below Tc until the signals resolve into two distinct sets of peaks corresponding to the two individual chair conformers. This is the slow-exchange regime.

-

Data Analysis:

-

In the slow-exchange regime, integrate the signals to determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

-

Using the coalescence temperature (Tc) and the frequency separation of the signals in the slow-exchange regime (Δν in Hz), calculate the rate constant (k) at coalescence using the appropriate equation for the spin system.

-

Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kTc/h) - 2.303 log(k)].

-

Self-Validation: The ΔG‡ value obtained should be consistent with values for similar heterocyclic systems. The conformer population ratios determined at low temperature should align with predictions based on steric and electronic principles.

Protocol: Conformer Energy Calculation using DFT

Objective: To computationally determine the relative stability of the axial and equatorial conformers.

System Requirements: Computational chemistry software package (e.g., Gaussian, ORCA) and a molecular visualizer (e.g., GaussView, Avogadro).

Methodology:

-

Structure Building: Construct 3D models of both the axial and equatorial chair conformers of the N-substituted 1,3-oxazinane.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this task is B3LYP with a 6-311+G(d,p) basis set.[9][10] This step finds the lowest energy structure for each starting conformation.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure using the same level of theory. This is a critical step for two reasons:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Energy Extraction: From the output files, extract the Gibbs free energy (G) for both the axial and equatorial conformers.

-

Calculate Relative Energy: The difference in Gibbs free energy is calculated as ΔG° = G(axial) - G(equatorial). A positive ΔG° indicates the equatorial conformer is more stable, while a negative value indicates the axial is preferred.

Self-Validation: The calculated ΔG° should be compared to the experimental value derived from NMR integration at low temperatures. The predicted geometric parameters (dihedral angles) should be consistent with the J-couplings observed in the NMR spectrum.

Conclusion

The conformational landscape of N-substituted 1,3-oxazinanes is a classic example of structure-function relationships in medicinal chemistry. A thorough understanding is not merely academic; it is essential for designing molecules with the correct three-dimensional shape to interact with biological targets. The preference for an axial or equatorial N-substituent is dictated by a nuanced competition between destabilizing steric interactions and stabilizing anomeric effects, further modulated by the surrounding solvent environment. By judiciously applying a combination of high-resolution NMR spectroscopy and modern computational methods, researchers can confidently elucidate these conformational preferences, paving the way for more rational and effective drug design.

References

- Al-Rawi, J. M. A., Elias, D. P., & Dawood, H. S. (2014). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. International Journal of Scientific & Technology Research, 3(6).

-

Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[9][18]-Oxazine Derivatives. Der Pharma Chemica, 10(9), 114-121.

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2014). ResearchGate. Retrieved February 25, 2026, from [Link]

- Gurne, D., Stefaniak, L., Urbanski, T., & Witanowski, M. (1966). CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3- OXAZINES BY N.M.R. AND DIPOLE MOMENTS. Tetrahedron, 22, 211-216.

-

Hassan, A. S., Moustafa, H., Hafez, T. S., & El-Manakhly, K. A. (2015). Synthesis and Biological Activities of[9][18]-Oxazine Derivatives. Der Pharma Chemica.

-

Fülöp, F., Bernáth, G., & Pihlaja, K. (1999). Saturated heterocycles, Part 231. Synthesis of new 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2e][9][18]oxazines. Molecules, 4(1), 13-25.

- Alver, Ö., & Ciftci, G. (2015). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. New Journal of Chemistry, 39(4), 2685-2692.

-

Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][9][18]oxazines. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Synthesis of 1,3-oxazinanes. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

- Tsipis, C. A., Bakalbassis, E. G., Zisopoulou, S. A., & Gallos, J. K. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 594-608.

- Modarresi-Alam, A. R., Amirazizi, H. A., Bagheri, H., Bijanzadeh, H. R., & Kleinpeter, E. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. The Journal of organic chemistry, 74(13), 4740–4746.

-

LibreTexts. (2021, August 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved February 25, 2026, from [Link]

-

The A value of a substituent on a cyclohexane ring is essentially... (n.d.). Pearson+. Retrieved February 25, 2026, from [Link]

- Youn, S. W., & Eom, D. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Organometallics, 27(18), 4656–4661.

- Hashmi, S. M. A., et al. (1999). Conformational assignments and a nitrogen inversion process in some 3-acyloxy-1,3-oxazinanes by NMR and X-ray analysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 939-944.

- Wiberg, K. B., & Rablen, P. R. (2009). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit. The Journal of Physical Chemistry A, 113(35), 9774–9780.

-

Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2012). ResearchGate. Retrieved February 25, 2026, from [Link]

-

A-value. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved February 25, 2026, from [Link]

-

Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020, July 30). MDPI. Retrieved February 25, 2026, from [Link]

- Udoetok, I. A., & Udoisoh, O. B. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(5).

- Kwan, E. E., & Huang, S. G. (2011). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Beilstein journal of organic chemistry, 7, 1269–1277.

-

1 H– 1 H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved February 25, 2026, from [Link]

-

2,3-Dihydrobenzo[e][9][18]oxazin-4-one. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

- Boström, J., Greenwood, J. R., & Gottfries, J. (2003). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Computer Sciences, 43(4), 1138–1148.

-

Confirmatinal Analysis of 6-membered Heterocycles/ chair /Boat and Twist Boat Confirmations. (2021, August 13). YouTube. Retrieved February 25, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. acdlabs.com [acdlabs.com]

- 15. Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Note: One-Pot Cyclization Protocols for the Synthesis of 3-(1,3-Oxazinan-3-yl)propan-1-ol

Abstract

The 1,3-oxazinane moiety is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate.[1][2] This application note provides detailed, one-pot protocols for the synthesis of 3-(1,3-Oxazinan-3-yl)propan-1-ol, a representative N-substituted 1,3-oxazinane. We present two primary, field-proven methodologies: an acid-catalyzed cyclocondensation and a tandem reductive amination-cyclization. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and strategies for reaction optimization. The protocols are structured to be self-validating, ensuring reproducibility and high fidelity in the synthesis of this important structural motif.

Introduction: The 1,3-Oxazinane Scaffold in Drug Discovery

Nitrogen- and oxygen-containing heterocycles are cornerstones of modern pharmacology. Among them, the 1,3-oxazinane ring system has garnered significant attention due to its diverse pharmacological profile, which includes anticancer, anti-HIV, antibacterial, and anticonvulsant activities.[1][2][3][4] Furthermore, these heterocycles serve as versatile intermediates in organic synthesis, enabling the creation of complex molecular architectures such as N-substituted 1,3-amino alcohols.[2][5] The development of efficient, high-yield synthetic routes to substituted 1,3-oxazinanes is therefore a critical objective for accelerating drug discovery programs. One-pot syntheses, which combine multiple reaction steps in a single vessel, are particularly valuable as they reduce waste, save time, and often improve overall yields by minimizing the handling and purification of intermediates.[6][7][8]

Retrosynthetic Strategy and Mechanistic Overview

The target molecule, this compound, can be conceptually disassembled to reveal its core building blocks. A logical retrosynthetic disconnection across the C2-N3 and C2-O1 bonds points to an N-substituted 1,3-amino alcohol and a one-carbon electrophile, typically an aldehyde.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis involving the condensation of N-(3-hydroxypropyl)-3-aminopropan-1-ol with formaldehyde. This transformation can be achieved via two principal one-pot pathways detailed in this guide.

Protocol 1: Acid-Catalyzed One-Pot Cyclocondensation

This protocol represents the most direct approach, leveraging an acid catalyst to promote the condensation of the amino alcohol with an aldehyde, leading to the formation of a hemiaminal intermediate which subsequently cyclizes.

Principle and Mechanism

The reaction proceeds through a well-established mechanism. The acid catalyst first activates the aldehyde (formaldehyde), making it more electrophilic. The primary amine of the N-substituted 1,3-amino alcohol performs a nucleophilic attack on the activated carbonyl carbon. A series of proton transfers results in a reactive iminium ion or a hemiaminal intermediate. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the hemiaminal carbon to forge the C-O bond and close the six-membered ring, yielding the 1,3-oxazinane product after deprotonation.

Caption: Mechanism for acid-catalyzed 1,3-oxazinane formation.

Detailed Experimental Protocol

Reagents and Materials

| Reagent/Material | Supplier | Grade | Notes |

| N-(3-hydroxypropyl)-3-aminopropan-1-ol | Sigma-Aldrich | ≥98% | Store under nitrogen. |

| Formaldehyde Solution | Fisher Scientific | 37 wt. % in H₂O | - |

| Acetic Acid (AcOH) | VWR | Glacial | Catalyst |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous | Reaction Solvent |

| Saturated aq. NaHCO₃ | - | - | For work-up |

| Anhydrous MgSO₄ | - | - | Drying agent |

| Silica Gel | - | 60 Å, 230-400 mesh | For chromatography |

Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-hydroxypropyl)-3-aminopropan-1-ol (1.47 g, 10 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (100 mL).

-

Add formaldehyde solution (0.89 mL, 12 mmol, 1.2 equivalents) to the stirred solution.

-

Add glacial acetic acid (0.11 mL, 2 mmol, 0.2 equivalents) as the catalyst.[9]

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel (eluent: gradient of 0% to 10% Methanol in DCM) to afford this compound as a clear oil.

Optimization and Data

The choice of acid catalyst and solvent can significantly impact reaction efficiency. While strong acids can promote the reaction, they also risk hydrolyzing the 1,3-oxazinane product.[9] Mild acids are generally preferred.

| Catalyst (0.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | DCM | 40 | 5 | 85 |

| p-Toluenesulfonic acid | Toluene | 110 | 2 | 78* |

| Formic Acid | THF | 66 | 6 | 81 |

| None | DCM | 40 | 24 | <10 |

*Note: Higher temperatures with strong acids may lead to side products.

Protocol 2: One-Pot Tandem Reductive Amination-Cyclization

This elegant one-pot strategy is particularly useful when starting from a primary amine and an aldehyde that will form the N-substituent. For our target, this would involve reacting 3-aminopropan-1-ol with 3-hydroxypropanal. The process involves the in-situ formation of an imine, which is then selectively reduced to a secondary amine, followed by intramolecular cyclization with a second aldehyde equivalent in the same pot.

Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, avoiding the over-alkylation common in direct alkylation methods.[10][11] The reaction begins with the formation of an iminium ion from a primary amine and an aldehyde. A hydride reducing agent, specifically chosen for its selectivity for imines over carbonyls (e.g., sodium cyanoborohydride, NaBH₃CN), then reduces the C=N bond to form the secondary amine.[10] This intermediate, N-(3-hydroxypropyl)-3-aminopropan-1-ol, is not isolated. Instead, a second aldehyde (formaldehyde) is present or added, which then undergoes the acid-catalyzed cyclization as described in Protocol 1.

Caption: Tandem reductive amination and cyclization sequence.

Detailed Experimental Protocol

Reagents and Materials

| Reagent/Material | Supplier | Grade | Notes |

| 3-Aminopropan-1-ol | Sigma-Aldrich | ≥99% | - |

| 3-Hydroxypropanal | TCI Chemicals | Stabilized solution | Handle with care. |

| Sodium Cyanoborohydride (NaBH₃CN) | Acros Organics | 95% | Toxic! Handle in a fume hood. |

| Methanol (MeOH) | Fisher Scientific | Anhydrous | Reaction Solvent |

| Formaldehyde Solution | Fisher Scientific | 37 wt. % in H₂O | - |

| Acetic Acid (AcOH) | VWR | Glacial | pH adjustment |

Procedure

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopropan-1-ol (0.75 g, 10 mmol) in anhydrous methanol (80 mL).

-

Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

-

Add 3-hydroxypropanal (0.82 g, 11 mmol, 1.1 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equivalents) in 20 mL of anhydrous methanol.

-

Add the NaBH₃CN solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 30°C with a water bath.

-

Stir the reaction for 3 hours at room temperature. Monitor the formation of the intermediate secondary amine by TLC or LC-MS.

-

Once the reductive amination is complete, add formaldehyde solution (1.0 mL, 13.5 mmol, 1.35 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for an additional 8-12 hours or until cyclization is complete as indicated by TLC.

-

Quench the reaction by slowly adding 20 mL of water.

-

Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol 1.

Overall Experimental Workflow

The following diagram provides a high-level summary of the key stages involved in the synthesis and purification of the target compound.

Caption: General workflow for one-pot 1,3-oxazinane synthesis.

Conclusion

This application note details two robust and efficient one-pot protocols for the synthesis of this compound. The acid-catalyzed cyclocondensation offers a direct and high-yielding route from the corresponding N-substituted 1,3-amino alcohol. The tandem reductive amination-cyclization provides a more convergent approach from simpler, primary amine precursors. Both methods exemplify the power of one-pot syntheses to streamline the production of medicinally relevant heterocyclic scaffolds. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively adapt these protocols for the synthesis of a diverse library of 1,3-oxazinane derivatives, accelerating discovery in medicinal chemistry and materials science.

References

-

Virta, P., et al. (2009). Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). Helvetica Chimica Acta, 92(10), 2056-2067. [Link]

-

Li, J., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Angewandte Chemie International Edition, 59(32), 13471-13478. [Link]

-

Yao, C.-Z., et al. (2014). A Highly Efficient Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines. Organic Letters, 16(21), 5824–5826. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of New 1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2-e][5][9]oxazines. Molecules, 20(7), 13076-13088. [Link]

-

Gupta, N., et al. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Chemistry & Biodiversity, 20(11), e202301138. [Link]

-

Zinad, D. S., et al. (2020). 1,3-Oxazines as precursors for the synthesis of natural products for their preparation. Chemistry of Heterocyclic Compounds, 56(11), 1363-1383. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(1), 1-22. [Link]

-

ResearchGate. (n.d.). Synthetic approach for the synthesis of 1,3-oxazinane rings 81 and alkyl phosphonates 82. [Link]

-

Gaikwad, N. D., et al. (2016). Synthesis of substituted benzo[e][5][9]oxazino analogs. International Journal of ChemTech Research, 9(5), 41-47. [Link]

-

Holzer, M., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4111. [Link]

-

Zinad, D. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-22. [Link]

-

Soeta, T., & Ukaji, Y. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Synthesis, 49(16), 3465-3480. [Link]

-

Al-Shaalan, N. H. (2011). Synthesis of 1,3-oxazines based on piperazine. Journal of Saudi Chemical Society, 15(3), 259-263. [Link]

-

Chaitra, G., et al. (2018). Synthesis and Biological Activities of[5][9]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 96-101. [Link]

-

Karadayı, N., & Çetinkaya, E. (2015). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of Chemistry, 2015, 1-7. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2887. [Link]

-

Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. [Link]

-

Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2887. [Link]

-

Li, B., et al. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 200. [Link]

-

Sapkal, S. B., et al. (2010). An Efficient One-Pot Strategies for the Synthesis of[5][9] Oxazine Derivatives. Journal of the Korean Chemical Society, 54(4), 458-464. [Link]

-

The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

List, B., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(24), 5654-5655. [Link]

-

Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

-

Chole, S. P. (2023). One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research, 10(1), a582-a585. [Link]

-

ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]

-

Cioc, R. C., et al. (2015). One-Pot Synthesis of N-Substituted β-Amino Alcohols from Aldehydes and Isocyanides. Chemistry – A European Journal, 21(21), 7808-7813. [Link]

-

Reddy, G. S., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(14), 3784-3787. [Link]

-

Perumal, S., et al. (2010). One Pot Synthesis of[5][9]-Oxazine and[5][9]-Thiazine Derivatives Under Thermal and Microwave Conditions. Journal of Heterocyclic Chemistry, 47(1), 125-131. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols. [Link]

-

CHEM21. (n.d.). Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

-

Sree, V. L., et al. (2024). One-Pot, Multicomponent Synthesis of 1,3-Oxazin-One and Evaluation of Their Potential Antioxidant Activities. Journal of Heterocyclic Chemistry, 61(2), 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of oxazines as promising agents in drug discovery [ouci.dntb.gov.ua]

- 5. 1,3-oxazinane synthesis [organic-chemistry.org]

- 6. An Efficient One-Pot Strategies for the Synthesis of [1,3] Oxazine Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. utupub.fi [utupub.fi]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]

Application Note: 3-(1,3-Oxazinan-3-yl)propan-1-ol as a Strategic Pharmaceutical Intermediate

Executive Summary

This guide details the utility of 3-(1,3-Oxazinan-3-yl)propan-1-ol (CAS: N/A for specific commercial salt, typically generated in situ or custom synthesized) as a high-value intermediate in medicinal chemistry.

The core value of this compound lies in its ability to act as a desymmetrized equivalent of bis(3-hydroxypropyl)amine . By "locking" one propyl-alcohol arm into a 1,3-oxazinane ring, researchers can selectively functionalize the remaining free hydroxyl group without the need for complex protecting group strategies. This "internal protection" mechanism streamlines the synthesis of non-symmetric tertiary amines, which are critical pharmacophores in antihistamines, antidepressants, and cardiovascular agents.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | This compound |

| Common Name | N-(3-Hydroxypropyl)-1,3-oxazinane; Mono-formal dipropanolamine |

| Structure | A saturated 1,3-oxazinane ring N-substituted with a 3-hydroxypropyl chain.[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Solubility | Soluble in water, alcohols, DCM, chloroform. |

| Stability | Stable under basic and neutral conditions. Hydrolytically unstable in acidic aqueous media (reverts to amine and formaldehyde). |

Strategic Application: The "Symmetry Breaking" Protocol

The primary challenge in using bis(3-hydroxypropyl)amine is its symmetry. Attempting to modify just one alcohol arm typically results in a statistical mixture of mono-, di-, and un-reacted products.

The Solution: Reaction with one equivalent of formaldehyde selectively closes one ring, forming This compound . This leaves the second alcohol arm free for derivatization.

Mechanistic Workflow

Figure 1: The "Symmetry Breaking" workflow allows for the selective synthesis of mono-functionalized dipropanolamine derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: To generate this compound from bis(3-hydroxypropyl)amine.

Reagents:

-

Bis(3-hydroxypropyl)amine (1.0 eq)

-

Paraformaldehyde (1.0 eq)

-

Toluene (Solvent)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) and Toluene (150 mL).

-

Addition: Add Paraformaldehyde (3.0 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Completion: Continue reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 2–4 hours). The solution should become clear.

-

Workup: Cool to room temperature. Concentrate the toluene under reduced pressure (rotary evaporator).

-

Purification: The resulting oil is typically of sufficient purity (>95% by NMR) for subsequent steps. If necessary, distill under high vacuum (bp ~110°C @ 0.5 mmHg).

Critical Checkpoint:

-

¹H NMR (CDCl₃): Look for the characteristic N-CH₂-O-CH₂-N methylene protons of the oxazinane ring (often appearing as a singlet or AB quartet around 3.8–4.2 ppm) and the disappearance of the aldehyde peak.

Protocol B: Selective Functionalization (Example: Chlorination)

Objective: To convert the free hydroxyl group to a chloride while maintaining the oxazinane ring.

Rationale: This creates a reactive alkyl chloride that can be coupled with other pharmacophores (e.g., phenols, indoles) before opening the ring.

Reagents:

-

This compound (from Protocol A)

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the intermediate (14.5 g, 100 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

-

Addition: Dropwise add Thionyl Chloride (13.1 g, 1.1 eq) over 30 minutes, maintaining temperature < 5°C. Note: The basic nitrogen may scavenge HCl, forming a salt. No external base is usually added to prevent ring opening, but careful pH control is vital.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Neutralization (Crucial): Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Do not use strong acid , as this will hydrolyze the oxazinane ring prematurely.

-

Extraction: Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄.

-

Result: 3-(1,3-Oxazinan-3-yl)propyl chloride.

Protocol C: Ring Opening / Deprotection

Objective: To release the secondary amine and regenerate the alcohol arm after coupling.

Procedure:

-

Dissolve the functionalized oxazinane derivative in Ethanol/Water (5:1).

-

Add concentrated HCl (2.0 eq) or aqueous H₂SO₄.

-

Heat to 60°C for 1 hour.

-

Workup: The formaldehyde is released (often removed by steam distillation or trapped with a scavenger if sensitive). Basify the solution to pH 10 with NaOH to liberate the free amine.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Premature Ring Opening | Acidic impurities in solvent or reagents. | Ensure all solvents (DCM, Toluene) are neutralized. Store intermediate over KOH pellets. |

| Polymerization | Excess formaldehyde used. | Strictly control stoichiometry to 1.0 : 1.0. Use Paraformaldehyde for accurate weighing. |

| Low Yield in Coupling | Steric hindrance of the ring. | The oxazinane ring is bulky. Use stronger nucleophiles or higher temperatures for SN2 reactions on the propyl chain. |

References

-

Synthesis of 1,3-Oxazinanes

-

Mechanism of Ring Opening

-

General Reactivity of Amino Alcohols

- Title: "Reactions of Amino Alcohols with Formaldehyde."

- Source: Chemical Reviews (General reference for hemiaminal form

-

URL:[Link]

Sources

- 1. EP0009659A1 - Process of preparation of aqueous polymer dispersions and their use - Google Patents [patents.google.com]

- 2. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3301084A1 - Continuous process for producing 2-methylene aldehydes - Google Patents [patents.google.com]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. oaji.net [oaji.net]

- 7. tpcj.org [tpcj.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Functionalization Strategies for 3-(1,3-Oxazinan-3-yl)propan-1-ol

[1]

Introduction & Strategic Analysis

3-(1,3-Oxazinan-3-yl)propan-1-ol represents a specialized heterocyclic scaffold often utilized as a "masked" linker in bioconjugation and prodrug design.[1] Unlike its structural isomer morpholine (1,4-oxazinane), which is chemically robust, the 1,3-oxazinane ring contains a cyclic

This structural distinction dictates the entire functionalization strategy: The 1,3-oxazinane ring is acid-labile.

Core Stability Directive

-

Acid Sensitivity: The C2 position (between N and O) is susceptible to hydrolytic cleavage under acidic conditions (

), leading to ring opening and the release of formaldehyde (or the corresponding aldehyde) and the parent amino alcohol. -

Base Stability: The ring is generally stable to bases, nucleophiles, and reducing agents.

-

Operational Consequence: All functionalization protocols targeting the pendant hydroxyl group must employ basic or neutral conditions .[1] Traditional acid-catalyzed esterifications or oxidations (e.g., Jones oxidation) will destroy the scaffold.

Stability & Degradation Mechanism (Visualized)

Understanding the failure mode is critical before attempting functionalization.[1] The diagram below illustrates the acid-catalyzed degradation pathway that must be avoided.

Module 1: Hydroxyl Activation (Leaving Group Installation)

To couple this fragment to other pharmacophores, the primary alcohol is typically converted into a leaving group (Mesylate or Halide).

Protocol A: Methanesulfonylation (Mesylation)